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Compound of Interest

Compound Name:
4-(trifluoromethyl)-1H-pyrrolo[3,2-

c]pyridine

CAS No.: 1190309-89-7

Cat. No.: B1394207

Get Quote

In the landscape of modern medicinal chemistry, the 1H-pyrrolo[3,2-c]pyridine core has

emerged as a "privileged scaffold"—a molecular framework that is capable of binding to

multiple, distinct biological targets. Its rigid, bicyclic structure and specific arrangement of

hydrogen bond donors and acceptors make it an ideal hinge-binding motif for various protein

kinases. When this potent scaffold is functionalized with a trifluoromethyl (-CF3) group, the

resulting derivatives often exhibit significantly enhanced pharmacological properties.

The strategic incorporation of the -CF3 group is a cornerstone of contemporary drug design.

This is due to its profound ability to increase metabolic stability by blocking potential sites of

oxidation, enhance binding affinity through favorable lipophilic and electronic interactions, and

improve membrane permeability[1]. This guide provides a head-to-head comparison of a series

of 1H-pyrrolo[3,2-c]pyridine derivatives where the trifluoromethyl group is a key substituent,

focusing on their efficacy as inhibitors of FMS kinase, a critical target in oncology and

inflammatory diseases.
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FMS Kinase: A High-Value Target for
Trifluoromethylated Pyrrolo[3,2-c]pyridines
Colony-stimulating factor-1 receptor (CSF-1R), or FMS kinase, is a receptor tyrosine kinase

that plays a pivotal role in the proliferation and survival of the monocyte/macrophage cell

lineage. Its overexpression is implicated in a variety of cancers, including breast, ovarian, and

prostate cancer, as well as in inflammatory conditions like rheumatoid arthritis, making it a

highly attractive therapeutic target[2]. The development of potent and selective FMS inhibitors

is therefore an area of intense research.

A recent study systematically evaluated a series of eighteen diarylamide and diarylurea

derivatives based on the 1H-pyrrolo[3,2-c]pyridine scaffold for their FMS kinase inhibitory

activity. This investigation led to the identification of derivatives with significantly improved

potency over the initial lead compound, KIST101029[2].

Head-to-Head Comparison: Diarylurea vs.
Diarylamide Derivatives
The core of the comparative analysis lies in understanding how subtle structural modifications

to the parent scaffold influence biological activity. The study benchmarked performance against

the lead compound, KIST101029, which has an FMS kinase IC50 of 96 nM[2].

Key Structural Features and Structure-Activity
Relationship (SAR)
The primary points of variation in the compared series were the linker between the central and

terminal phenyl rings (urea vs. amide) and the substitution pattern on the terminal aryl ring.

Lead Compound (KIST101029): Serves as the baseline for potency and selectivity.

Diarylurea Derivative (Compound 1e): This derivative incorporates a diarylurea linker and

features a 3',5'-bis(trifluoromethyl)phenyl terminal ring. It demonstrated enhanced potency

over the lead compound, with an FMS kinase IC50 of 60 nM[2].

Diarylamide Derivative (Compound 1r): This compound emerged as the most potent in the

series, with an FMS kinase IC50 of 30 nM, making it 3.2 times more active than the lead
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compound[2]. The superior activity of Compound 1r is attributed to an optimal combination of

structural features:

An amide linker, which appears to be more favorable than the urea linker for FMS binding

in this context.

A meta-disubstituted central phenyl ring.

A terminal 4′-morpholino-3′-(trifluoromethyl)phenyl ring. The morpholino group enhances

aqueous solubility and solvent exposure, while the trifluoromethyl group contributes to a

stronger binding affinity with the enzyme[2].

Lead Compound

Optimized Derivatives

KIST101029
(IC50 = 96 nM)

Compound 1e
(IC50 = 60 nM)

Modification:
- Diarylurea Linker

- 3',5'-bis(CF3)phenyl Ring

Compound 1r
(IC50 = 30 nM)

Optimal Modifications:
- Diarylamide Linker

- 4'-Morpholino-3'-(CF3)phenyl Ring

Click to download full resolution via product page

Caption: Structure-Activity Relationship (SAR) from the lead compound to optimized

derivatives.

Quantitative Performance Data
The superior biochemical potency of Compound 1r translated directly to improved activity in

cell-based assays. It was 2.32 times more potent than KIST101029 against bone marrow-

derived macrophages (BMDM)[2].
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Compound
Derivative
Class

Key Terminal
Group

FMS Kinase
IC50 (nM)[2]

BMDM IC50
(nM)[2]

KIST101029
Diarylamide

(Lead)
- 96 195

Compound 1e Diarylurea

3',5'-

bis(trifluoromethy

l)phenyl

60 Not Reported

Compound 1r Diarylamide

4'-morpholino-3'-

(trifluoromethyl)p

henyl

30 84

Selectivity and Anticancer Activity Profile of
Compound 1r
A critical attribute of any kinase inhibitor is its selectivity, which minimizes off-target effects.

Kinase Selectivity: Compound 1r was screened against a panel of 40 different kinases and

demonstrated high selectivity for FMS, with an 81% inhibition at a 1 µM concentration. Its

inhibition of other kinases, such as FLT3 (D835Y) and c-MET, was significantly lower at 42%

and 40%, respectively, indicating a selectivity of over 33-fold for FMS[2].

Antiproliferative Activity: Compound 1r exhibited potent antiproliferative activity against a

diverse panel of human cancer cell lines. Furthermore, it showed a highly favorable

selectivity index, proving to be significantly more toxic to cancer cells than to normal human

fibroblasts (HS 27)[2].
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Cancer Type Cell Line
Compound 1r IC50
(µM)[2]

Selectivity Index
(vs. Normal
Fibroblasts)[2]

Ovarian SK-OV-3 0.15 38.13

Ovarian A2780 0.21 27.24

Prostate PC-3 0.53 10.79

Prostate DU 145 0.89 6.42

Breast MDA-MB-231 0.35 16.34

Breast MCF7 1.78 3.21

Synthetic Methodologies and Protocols
The synthesis of these derivatives involves a multi-step process, beginning with the

construction of the core scaffold followed by coupling reactions to introduce the desired side

chains.

1-Aryl-4-aminopyrrolo[3,2-c]pyridine
(Intermediate 8b)

Amide Coupling Reaction
in DMF at 80°C

4-morpholino-3-(trifluoromethyl)benzoic acid Coupling Agents
(HOBt, EDCI, TEA)

Compound 1r
(Final Product)

Click to download full resolution via product page

Caption: General synthetic workflow for the target compound 1r.

Experimental Protocol: Synthesis of Compound 1r
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This protocol is based on the methodology reported for the synthesis of the most potent FMS

kinase inhibitor in the series[2].

Objective: To synthesize Compound 1r via an amide coupling reaction.

Materials:

Compound 8b (1-aryl-4-aminopyrrolo[3,2-c]pyridine intermediate)

4-morpholino-3-(trifluoromethyl)benzoic acid

Hydroxybenzotriazole (HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

Triethylamine (TEA)

Dry N,N-Dimethylformamide (DMF)

Ethyl acetate

Water

Procedure:

In a reaction vessel under an inert atmosphere, combine Compound 8b (0.1 mmol), 4-

morpholino-3-(trifluoromethyl)benzoic acid (0.2 mmol), HOBt (0.22 mmol), and EDCI (0.26

mmol) in dry DMF (2.0 ml).

Cool the mixture to 0 °C using an ice bath.

Add TEA (0.02 mmol) to the cooled mixture.

Stir the reaction mixture at 80 °C for 12 hours.

After 12 hours, cool the reaction mixture to room temperature.

Perform a liquid-liquid extraction by partitioning the mixture between water (10 ml) and ethyl

acetate (15 ml).
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Separate the organic layer.

Purify the crude product from the organic layer using appropriate chromatographic

techniques to yield the final Compound 1r.

Conclusion and Expert Outlook
The head-to-head comparison of this series of 1H-pyrrolo[3,2-c]pyridine derivatives clearly

demonstrates the power of strategic functionalization. The diarylamide Compound 1r, which

incorporates a terminal 4′-morpholino-3′-(trifluoromethyl)phenyl ring, stands out as a highly

potent and selective FMS kinase inhibitor[2]. Its excellent activity in cellular models and its

selectivity for cancer cells over normal fibroblasts underscore its potential as a promising

candidate for further development in anticancer and anti-inflammatory therapies[2][3].

Future research should focus on a comprehensive evaluation of the pharmacokinetic and

pharmacodynamic properties of Compound 1r to assess its suitability for in vivo studies.

Further optimization of the scaffold could also explore alternative substitutions to enhance

potency, refine selectivity, and improve drug-like properties, solidifying the role of

trifluoromethylated 1H-pyrrolo[3,2-c]pyridines as a valuable class of therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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